

Meta-analysis of Lodenafil clinical trials for erectile dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Meta-Analysis of Lodenafil for Erectile Dysfunction

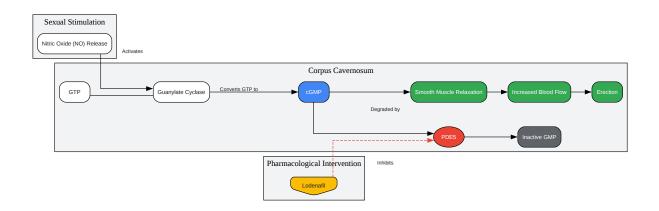
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Lodenafil**, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED). It offers an objective comparison with other established PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—supported by experimental data to inform research and development in this therapeutic area.

Mechanism of Action: The PDE5 Signaling Pathway

Lodenafil, like other drugs in its class, enhances erectile function by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis, which in turn stimulates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. The PDE5 enzyme is responsible for the degradation of cGMP. By inhibiting PDE5, Lodenafil allows for a sustained elevation of cGMP levels, thereby facilitating and maintaining an erection in the presence of sexual stimulation. Lodenafil carbonate is a prodrug that is converted into two active metabolites which are responsible for the inhibition of PDE5.





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Figure 1: PDE5 Signaling Pathway in Erectile Function.

Comparative Efficacy of PDE5 Inhibitors

The efficacy of **Lodenafil** has been evaluated in Phase II and Phase III clinical trials, primarily using the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse). The tables below summarize the performance of **Lodenafil** in comparison to a placebo and other leading PDE5 inhibitors.

Table 1: Efficacy of Lodenafil Carbonate in Clinical Trials



Trial Phase	Dosage	Outcome Measure	Baseline (Mean ± SD)	Post- treatment (Mean ± SD)	P-value vs. Placebo
Phase II	20 mg	IIEF-EF	15.8 ± 4.1	18.9 ± 6.6	-
40 mg	IIEF-EF	11.9 ± 4.4	15.4 ± 8.1	-	
80 mg	IIEF-EF	14.2 ± 4.7	22.8 ± 6.0	< 0.01	
Placebo	IIEF-EF	11.9 ± 3.4	12.6 ± 5.5	-	
80 mg	SEP3 (%)	17.2 ± 29.5	74.3 ± 36.4	< 0.05	•
Placebo	SEP3 (%)	23.3 ± 27.6	33.6 ± 42.3	-	
Phase III	40 mg	IIEF-EF	13.6 ± 5.3	18.6 ± 8.0	< 0.01
80 mg	IIEF-EF	13.4 ± 4.9	20.6 ± 7.7	< 0.01	
Placebo	IIEF-EF	13.9 ± 5.2	14.8 ± 7.8	-	
40 mg	SEP2 (%)	46.4 ± 44.3	63.5 ± 42.0	< 0.01	•
80 mg	SEP2 (%)	50.2 ± 40.9	80.8 ± 32.3	< 0.01	
Placebo	SEP2 (%)	55.3 ± 43.2	52.1 ± 41.4	-	•
40 mg	SEP3 (%)	19.6 ± 34.3	50.8 ± 44.4	< 0.01	•
80 mg	SEP3 (%)	20.8 ± 33.2	66.0 ± 39.3	< 0.01	•
Placebo	SEP3 (%)	20.2 ± 32.3	29.7 ± 38.1	-	

Data extracted from Phase II and Phase III clinical trials of Lodenafil Carbonate.

Table 2: Comparative Efficacy of Sildenafil, Tadalafil, and Vardenafil from Select Clinical Trials



Drug	Dosage	Outcome Measure	Post-treatment Outcome
Sildenafil	50 mg (flexible to 25/100 mg)	% Improved Erections (GAQ)	74% vs 16% (Placebo)
50 mg (flexible to 25/100 mg)	Successful Intercourse Attempts (%)	65% vs 20% (Placebo)	
Tadalafil	10 mg	SEP3 Success Rate (%)	64.1% vs 33.4% (Placebo)
20 mg	SEP3 Success Rate (%)	70.5% vs 33.4% (Placebo)	
20 mg	% Achieving Normal EF (IIEF-EF ≥ 26)	45% vs 12% (Placebo)	
Vardenafil	10 mg	IIEF-EF Score (Change from Baseline)	Significant improvement vs. Placebo
20 mg	IIEF-EF Score (Change from Baseline)	Significant improvement vs. Placebo	
10 mg	SEP3 Success Rate (%)	Significant improvement vs. Placebo	-
20 mg	SEP3 Success Rate (%)	Significant improvement vs. Placebo	-

Data are illustrative and sourced from various clinical trials. Direct comparison between trials should be made with caution due to differences in study populations and methodologies.

A network meta-analysis has suggested that while all PDE5 inhibitors are significantly more effective than placebo, **Lodenafil** may be a less effective intervention compared to sildenafil and tadalafil.



Safety and Tolerability Profile

Lodenafil is generally well-tolerated, with most adverse events being mild to moderate in severity. The safety profile is comparable to other PDE5 inhibitors.

Table 3: Common Adverse Events Associated with

Lodenafil and Comparators

Adverse Event	Lodenafil Carbonate (40- 80 mg)	Sildenafil	Tadalafil	Vardenafil
Headache	Frequent	Frequent	Frequent	Frequent
Flushing	Frequent	Frequent	Less Frequent	Frequent
Rhinitis/Nasal Congestion	Frequent	Less Frequent	Frequent	Frequent
Dyspepsia	Frequent	Frequent	Frequent	Frequent
Visual Disturbances	Present	Present	Less Frequent	Less Frequent
Dizziness	Present	Less Frequent	Less Frequent	Less Frequent
Back Pain	Less Frequent	Rare	Frequent	Rare

Incidence categories are based on data from cited clinical trials.

In a Phase III trial of **Lodenafil** Carbonate, the incidence of at least one adverse event was 28.7% for placebo, 40.9% for the 40 mg dose, and 49.5% for the 80 mg dose. Adverse events that were significantly more frequent with **Lodenafil** than placebo included rhinitis, headache, flushing, visual disorder, and dizziness.

Experimental Protocols: A Methodological Overview

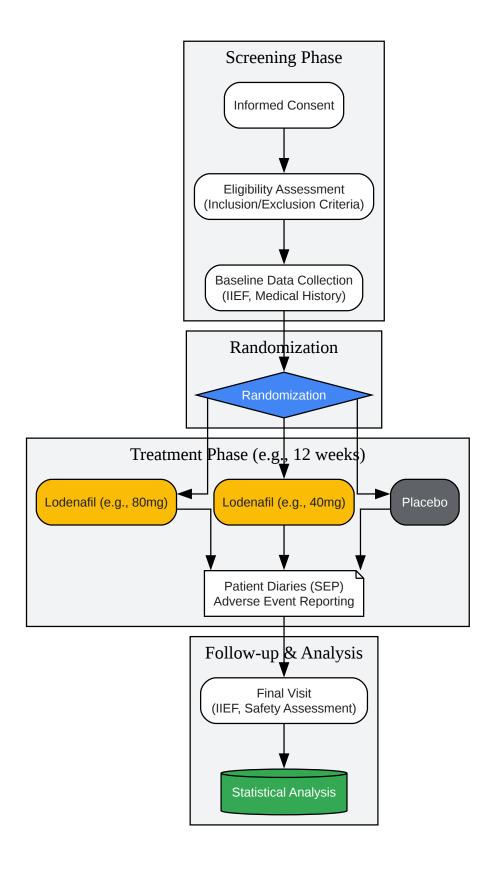
The clinical evaluation of **Lodenafil** and other PDE5 inhibitors typically follows a standardized methodology to ensure robust and comparable data.



Key Methodological Components:

- Study Design: Most pivotal trials are prospective, randomized, double-blind, placebocontrolled, parallel-group studies.
- Participant Population: Enrolled subjects are typically adult males (over 18 years) with a diagnosis of erectile dysfunction for at least 3 to 6 months and in a stable sexual relationship.
- Intervention: Participants are randomized to receive different fixed doses of the investigational drug (e.g., Lodenafil Carbonate 20 mg, 40 mg, 80 mg) or a placebo, to be taken as needed before sexual activity.
- Duration: Treatment periods typically range from 4 to 12 weeks.
- Primary Efficacy Endpoints:
 - International Index of Erectile Function (IIEF): A validated, multi-dimensional, selfadministered questionnaire. The Erectile Function (EF) domain score is a common primary endpoint.
 - Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include SEP2 (Were you able to insert your penis into your partner's vagina?) and SEP3 (Did your erection last long enough for you to have successful intercourse?).
- Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests,
 vital signs, and electrocardiograms.





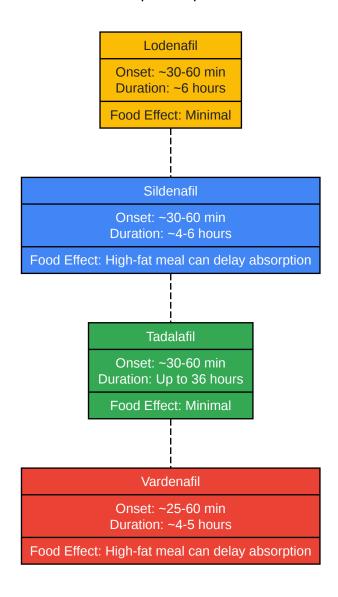
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Figure 2: Typical Clinical Trial Workflow for ED Medication.



Comparative Profile of PDE5 Inhibitors

The choice of a PDE5 inhibitor is often guided by its pharmacokinetic profile, which influences the onset and duration of action, as well as patient preference.



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Figure 3: Key Characteristics of **Lodenafil** and Comparators.

Conclusion

Lodenafil Carbonate has demonstrated a satisfactory efficacy and safety profile in Phase II and III clinical trials for the treatment of erectile dysfunction. Its performance, as measured by improvements in the IIEF-EF domain score and SEP success rates, is significantly better than



placebo. While direct head-to-head comparative trials are limited, the available data suggest that **Lodenafil**'s efficacy and safety are broadly in line with other established PDE5 inhibitors. However, some meta-analytic evidence suggests it may be a less potent option compared to sildenafil and tadalafil. Its relatively rapid onset of action and favorable tolerability profile make it a viable treatment option. Further research, including direct comparative studies and long-term safety data, will continue to refine its position within the therapeutic landscape for erectile dysfunction.

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- To cite this document: BenchChem. [Meta-analysis of Lodenafil clinical trials for erectile dysfunction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675012#meta-analysis-of-lodenafil-clinical-trials-for-erectile-dysfunction]

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